2-benzyl-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one
Overview
Description
2-benzyl-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of imidazo[1,5-b]isoquinoline derivatives that possess a wide range of biological activities including antitumor, antiviral, and anti-inflammatory properties.
Scientific Research Applications
Computational Chemistry
The compound can be used in computational chemistry for accurate ab initio calculations of intermolecular potentials . These calculations are crucial for understanding the physical and chemical properties of matter. The compound’s structure, particularly its pi-pi systems, can be used to study intermolecular potentials, especially for weakly bound systems .
Geochronology
The compound can be used in geochronology , the science of determining the age of rocks, fossils, and sediments . The compound’s unique properties can be used to refine mineral exploration models as society moves toward a new, green economy with related technological needs .
Material Science
In material science , the compound can be used in the creation of new classes of materials called 'glassy gels’ . These materials are very hard and difficult to break despite containing more than 50% liquid .
Mitochondrial Research
The compound can be used in mitochondrial research . It has been used in the synthesis and functional evaluation of a mitochondria-targeted hydrogen sulfide donor . This is particularly useful in studying diseases that involve mitochondrial dysfunction .
Synthesis of Fused Pyrimidines
The compound can be used in the synthesis of fused pyrimidines . Fused pyrimidines have significant roles in heterocyclic chemistry due to their versatility and pharmaceutical interests . They have been reported as anticancer, sedative hypotic, anticonvulsant, antimicrobial, antidiabetic, monoamine oxidase A and B inhibitors, and antiviral agents .
Drug Development
Lastly, the compound can be used in drug development . Its unique structure and properties can be used to develop new drugs and treatments for various diseases .
properties
IUPAC Name |
2-benzyl-3-sulfanylidene-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c21-17-16-10-14-8-4-5-9-15(14)12-19(16)18(22)20(17)11-13-6-2-1-3-7-13/h1-9,16H,10-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQITXMUSZLGII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(=O)N(C(=S)N2CC3=CC=CC=C31)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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